
1-Amino-2-(carboxymethyl)cyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-2-(carboxymethyl)cyclohexane-1-carboxylic acid is a unique compound that belongs to the class of amino acids It features a cyclohexane ring substituted with an amino group and two carboxylic acid groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Amino-2-(carboxymethyl)cyclohexane-1-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 1-cyclohexane methanol with chloroacetic acid . The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired application and the scale of production.
Analyse Chemischer Reaktionen
Types of Reactions
1-Amino-2-(carboxymethyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
1-Amino-2-(carboxymethyl)cyclohexane-1-carboxylic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Amino-2-(carboxymethyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can act as a substrate for amino acid transporters, facilitating its transport across cell membranes . The compound’s effects are mediated through its interaction with these transporters and other cellular components.
Vergleich Mit ähnlichen Verbindungen
1-Amino-2-(carboxymethyl)cyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:
1-Aminocyclohexanecarboxylic acid: This compound lacks the carboxymethyl group and has different chemical properties.
1-Methyl-1-cyclohexanecarboxylic acid: This compound has a methyl group instead of an amino group and exhibits different biological activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
88194-16-5 |
|---|---|
Molekularformel |
C9H15NO4 |
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
1-amino-2-(carboxymethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H15NO4/c10-9(8(13)14)4-2-1-3-6(9)5-7(11)12/h6H,1-5,10H2,(H,11,12)(H,13,14) |
InChI-Schlüssel |
COUZWLVCLVSBPP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(C1)CC(=O)O)(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


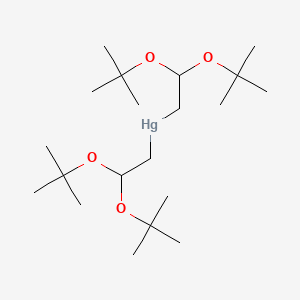
![Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, 1,3,6-trimethyl-](/img/structure/B14380992.png)

![1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]piperidine](/img/structure/B14381006.png)
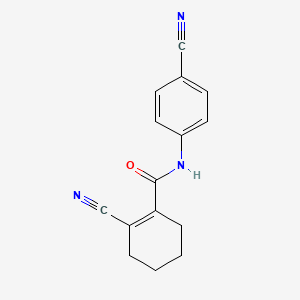
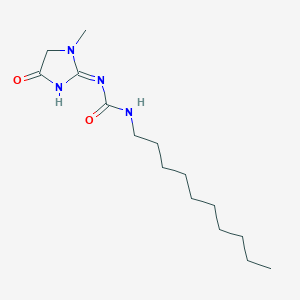
![6-Methyl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14381030.png)
![N,N-Diethyl-2-[imino(phenyl)acetyl]benzamide](/img/structure/B14381035.png)
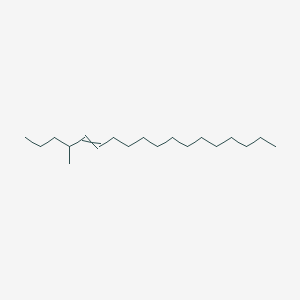
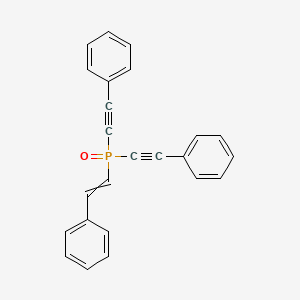
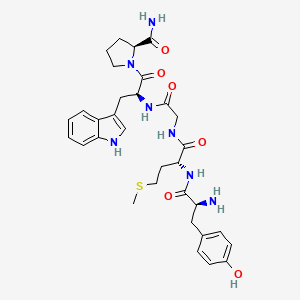

![[(4-Methylpent-4-en-1-yl)oxy]benzene](/img/structure/B14381053.png)
![2-[3-(Chloromethyl)azepan-1-yl]ethan-1-ol](/img/structure/B14381056.png)
